molecular formula C17H15FN2O5S B7885753 2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B7885753
M. Wt: 378.4 g/mol
InChI Key: YVQAVVIZCLEXKU-UHFFFAOYSA-N
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Description

2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a fluorophenyl group, which often enhances the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its combination of a quinoxaline core and a fluorophenyl group, which may confer enhanced stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfonylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O5S/c18-12-4-1-10(2-5-12)8-26(24,25)9-15-16(21)20-14-7-11(17(22)23)3-6-13(14)19-15/h1-7,15,19H,8-9H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQAVVIZCLEXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC2C(=O)NC3=C(N2)C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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